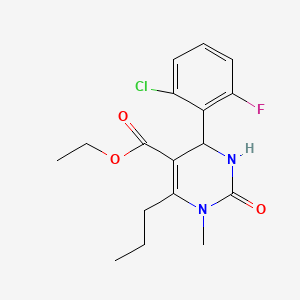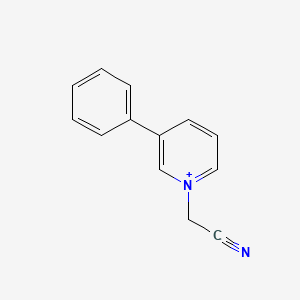methanone](/img/structure/B11081283.png)
[3-(4-Nitrobenzoyl)-4-isoxazolyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzoyl)-4-isoxazolylmethanone: is a complex organic compound that features a nitrobenzoyl group, an isoxazole ring, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the nitrobenzoyl and phenylmethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. Advanced techniques such as automated synthesis and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates that can be further functionalized.
Substitution: The isoxazole ring and phenylmethanone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Isoxazoles: Formed through substitution reactions on the isoxazole ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors for specific enzymes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents:
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Benzoxazoles: Exhibiting antifungal activity and used in various synthetic applications.
Imidazoles: Utilized in pharmaceuticals and agrochemicals for their versatile reactivity.
This detailed article provides a comprehensive overview of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H10N2O5 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
[3-(4-nitrobenzoyl)-1,2-oxazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C17H10N2O5/c20-16(11-4-2-1-3-5-11)14-10-24-18-15(14)17(21)12-6-8-13(9-7-12)19(22)23/h1-10H |
InChI Key |
UAQDLKMVGDURCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11081205.png)
![N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide](/img/structure/B11081210.png)
![(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081232.png)
![methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11081241.png)
![1-(3-Chlorophenyl)-3-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11081248.png)

![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)
![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)
![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11081264.png)
![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B11081272.png)
![1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11081275.png)
![8,9-diethoxy-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11081276.png)
![4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11081285.png)
